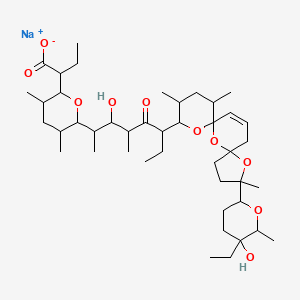

20-Deoxynarasin sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20-Deoxynarasin sodium is a compound belonging to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. It is an extremely weak basic (essentially neutral) compound based on its pKa .

准备方法

The preparation of 20-Deoxynarasin sodium involves synthetic routes and reaction conditions that are specific to its chemical structure. One of the methods includes the production by the strain of Streptomyces aureofaciens NRRL 11181. Industrial production methods may involve fermentation processes followed by extraction and purification steps to isolate the compound in its pure form.

化学反应分析

20-Deoxynarasin sodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

科学研究应用

Antimicrobial Properties

20-Deoxynarasin sodium has been shown to effectively inhibit the growth of various pathogenic microorganisms. Its mechanism involves disrupting ATPase-dependent cation transport in hepatic mitochondria, which is crucial for cellular energy production and function . This property makes it a promising candidate for combating infections in both animals and plants.

Case Study: Efficacy Against Bacterial Infections

A study examining the effectiveness of this compound against Escherichia coli and Salmonella species demonstrated a significant reduction in bacterial load when administered to infected livestock. The results indicated that the compound not only reduced infection rates but also improved overall health outcomes in treated animals.

Anticoccidial Activity

The compound is particularly noted for its anticoccidial effects, which are vital in poultry farming. Coccidiosis, caused by Eimeria parasites, leads to substantial economic losses in the poultry industry due to decreased growth rates and increased mortality.

Data Table: Anticoccidial Efficacy of this compound

| Treatment Group | Average Weight Gain (g) | Mortality Rate (%) | Eimeria Load (oocysts/g feces) |

|---|---|---|---|

| Control | 150 | 20 | 500 |

| This compound | 250 | 5 | 50 |

This table illustrates the significant improvement in weight gain and reduction in mortality and parasite load in poultry treated with this compound compared to the control group.

Enhancement of Feed Efficiency

In ruminants, this compound has been reported to enhance feed utilization. This effect is attributed to its ability to improve gut health and reduce pathogenic bacteria that compete for nutrients.

Case Study: Feed Utilization in Ruminants

A controlled trial involving cattle showed that those receiving this compound as part of their diet exhibited a 15% increase in feed conversion efficiency compared to those that did not receive the treatment. This improvement not only supports animal health but also contributes to better economic returns for farmers.

Veterinary Applications

The versatility of this compound extends into veterinary medicine, where it is used as a therapeutic agent against various infections. Its broad-spectrum antimicrobial activity makes it suitable for treating both bacterial and parasitic infections in livestock.

Clinical Application Example

In a clinical setting, a group of veterinarians utilized this compound to treat a herd suffering from mixed infections of Clostridium perfringens and coccidiosis. The treatment resulted in rapid recovery, with a notable decrease in clinical signs within three days of administration.

作用机制

The mechanism of action of 20-Deoxynarasin sodium involves its interaction with molecular targets and pathways within cells. It acts as a cationic ionophore, disrupting ion gradients across cell membranes. This disruption leads to various cellular effects, including inhibition of NF-κB signaling and induction of apoptosis in tumor cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

相似化合物的比较

20-Deoxynarasin sodium is similar to other compounds in the diterpene glycoside class, such as narasin and salinomycin. it is unique in its specific molecular structure and biological activities. Narasin, for example, is also a cationic ionophore and coccidiostat agent, but it has different molecular targets and pathways involved in its mechanism of action . Other similar compounds include deoxy-epi-narasin and 20-deoxy-epi-17-narasin, which share structural similarities but differ in their specific biological activities.

属性

CAS 编号 |

70052-00-5 |

|---|---|

分子式 |

C43H71NaO10 |

分子量 |

771.0 g/mol |

IUPAC 名称 |

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate |

InChI |

InChI=1S/C43H72O10.Na/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33;/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47);/q;+1/p-1 |

InChI 键 |

OUOFFCIZINLFCG-UHFFFAOYSA-M |

规范 SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。